Octinoxato

Descripción general

Descripción

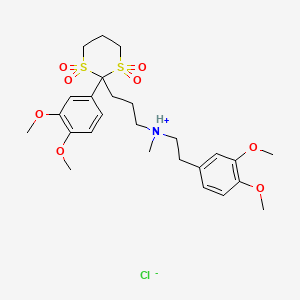

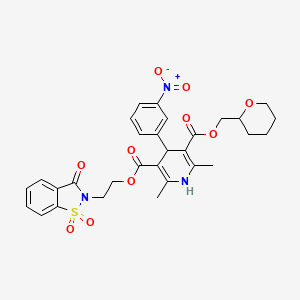

Octisalato, también conocido como salicilato de 2-etilhexilo, es un compuesto orgánico ampliamente utilizado en formulaciones de protectores solares. Es un éster formado por la condensación del ácido salicílico con 2-etilhexanol. El octisalato se utiliza principalmente para absorber los rayos ultravioleta B (UVB) del sol, protegiendo así la piel de las quemaduras solares y otros efectos nocivos de la radiación UV .

Aplicaciones Científicas De Investigación

El octisalato se utiliza ampliamente en la formulación de protectores solares y otros productos cosméticos debido a su capacidad de absorber la radiación UVB. A menudo se combina con otros filtros UV para proporcionar protección de amplio espectro contra los rayos UVA y UVB. Además, el octisalato se utiliza en estudios de investigación para evaluar la eficacia y seguridad de las formulaciones de protectores solares .

En el campo de la dermatología, el octisalato se estudia por su papel en la prevención de trastornos cutáneos causados por la radiación UV, como las quemaduras solares, el fotoenvejecimiento y el cáncer de piel. Su capacidad para estabilizar otros ingredientes de los protectores solares, como la avobenzona, lo convierte en un componente valioso en las formulaciones de protectores solares .

Mecanismo De Acción

El octisalato actúa como un protector solar químico absorbiendo la luz UVB y convirtiéndola en energía menos dañina. La parte salicilato de la molécula absorbe la radiación UVB, mientras que la parte etilhexanol proporciona propiedades emolientes, lo que hace que el compuesto sea adecuado para su uso en formulaciones cosméticas. El octisalato no protege contra la radiación UVA, por lo que a menudo se utiliza en combinación con otros filtros UV para proporcionar una protección solar completa .

Análisis Bioquímico

Biochemical Properties

Octisalate functions as a UVB filter, absorbing UVB radiation and converting it into less damaging energy . This property allows it to protect the skin from severe sunburns and potential damage to healthy skin cells and collagen

Cellular Effects

Octisalate’s primary cellular effect is its ability to shield skin cells from UVB radiation damage . By absorbing UVB rays, it prevents these rays from causing harm to the cells, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Octisalate involves the absorption of UVB rays and their conversion into less damaging energy . This process helps to protect the skin from severe sunburns and melanoma, and shields the skin from damage to healthy skin cells and collagen .

Temporal Effects in Laboratory Settings

Octisalate is known to be a water-resistant ingredient, improving the longevity of sunscreen products when swimming and sweating .

Dosage Effects in Animal Models

Some research suggests that Octisalate may have negligible estrogenic effects in animal experiments .

Metabolic Pathways

As a UVB filter, Octisalate’s primary role is to absorb UVB radiation and convert it into less damaging energy .

Transport and Distribution

Octisalate is known to form a shielding film on the skin’s surface that absorbs UVB light .

Subcellular Localization

Given its role as a UVB filter, it is likely that Octisalate primarily localizes to the skin’s surface where it can effectively absorb UVB radiation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El octisalato se sintetiza mediante la reacción de esterificación entre el ácido salicílico y el 2-etilhexanol. La reacción suele implicar el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los reactivos al producto éster deseado .

Métodos de producción industrial

En entornos industriales, la producción de octisalato implica procesos de esterificación similares, pero a mayor escala. Los reactivos se mezclan en grandes reactores y la reacción se lleva a cabo bajo condiciones controladas de temperatura y presión. El producto se purifica posteriormente mediante destilación y otras técnicas de separación para obtener octisalato de alta pureza adecuado para su uso en formulaciones cosméticas .

Análisis De Reacciones Químicas

Tipos de reacciones

El octisalato experimenta principalmente reacciones de esterificación e hidrólisis. La esterificación implica la formación del enlace éster entre el ácido salicílico y el 2-etilhexanol, mientras que la hidrólisis implica la ruptura de este enlace en presencia de agua y un catalizador ácido o básico .

Reactivos y condiciones comunes

Esterificación: Ácido salicílico, 2-etilhexanol, ácido sulfúrico (catalizador), condiciones de reflujo.

Hidrólisis: Agua, catalizador ácido o básico, temperatura elevada.

Productos principales formados

Esterificación: Octisalato (salicilato de 2-etilhexilo).

Hidrólisis: Ácido salicílico y 2-etilhexanol.

Comparación Con Compuestos Similares

El octisalato es similar a otros filtros UV a base de salicilato, como el homosalato y el salicilato de trolamina. Estos compuestos también absorben la radiación UVB y se utilizan en formulaciones de protectores solares. El octisalato es único en su capacidad de estabilizar otros ingredientes de los protectores solares y mejorar la resistencia al agua de la formulación .

Compuestos similares

Homosalato: Otro filtro UV a base de salicilato utilizado en protectores solares.

Salicilato de trolamina: Un compuesto salicílico con propiedades de absorción UVB.

Octinoxato: Un éster de cinamato utilizado como filtro UVB en protectores solares.

Avobenzona: Un filtro UVA que a menudo se combina con octisalato para una protección de amplio espectro

En conclusión, el octisalato es un compuesto valioso en el campo de la protección solar, que ofrece absorción UVB y estabilización de otros ingredientes de los protectores solares. Sus propiedades únicas lo convierten en un componente esencial en muchas formulaciones de protectores solares.

Propiedades

IUPAC Name |

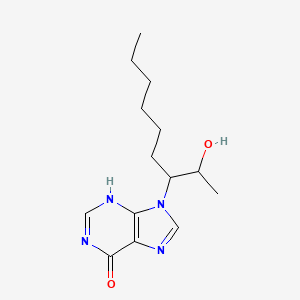

2-ethylhexyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRHJJZUHUTGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040734 | |

| Record name | 2-Ethylhexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Mechanism of Action |

Chemical sunscreen, it acts through absorption of UVB light and not UVA. | |

| Record name | Octisalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

118-60-5 | |

| Record name | 2-Ethylhexyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octisalate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octisalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ETHYLHEXYL SALICYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTISALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X49Y0596W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Octisalate functions as a UVB absorber. [] It absorbs UVB radiation (280–320 nm) with a peak absorbance at 306 nm, [, ] preventing it from reaching and damaging the deeper layers of the skin. By doing so, it helps prevent sunburn and reduces the risk of skin cancer associated with UVB exposure.

A: Octisalate has the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol. []

A: Yes, studies have investigated the UV absorption spectrum of Octisalate using Density Functional Theory (DFT) calculations. [] These studies provide insights into its electronic transitions and how structural modifications can impact its UV absorption properties.

A: Research indicates that Octisalate can influence the stability of other UV filters. For instance, it's been shown to have good compatibility with Avobenzone, a UVA filter known to be photolabile. []

A: Studies have identified interactions between Octisalate and other sunscreen ingredients. For example, one study revealed that the inclusion of Propylene glycol and Polyethylene glycol 200 in a formulation containing Octisalate influenced the lateral diffusion of Ibuprofen across human skin. []

A: Yes, researchers have utilized Density Functional Theory (DFT) to investigate the molecular structure and UV absorption spectra of Octisalate and its meta-substituted derivatives. [] These studies aim to model and design novel sunscreen compounds with improved UV protection properties.

A: DFT studies have shown that the UV absorption spectrum of Octisalate is significantly affected by the nature and position of substituent groups on the aromatic ring. [] These modifications can lead to shifts in the absorption maxima, impacting the wavelength range of UV radiation that can be absorbed.

A: Formulating Octisalate with other UV filters like Avobenzone, Homosalate, or Octocrylene is a common strategy to enhance the breadth of UV protection. [, ] Additionally, incorporating photostabilizers like Diethylhexyl syringylidene malonate (DESM) can significantly improve the photostability of Avobenzone in formulations containing Octisalate. []

A: The use of Octisalate in cosmetic products is regulated. For instance, in the USA and Europe, it is permitted in concentrations up to 5%. [] Regulatory agencies continue to evaluate the safety of Octisalate and other UV filters based on emerging scientific evidence.

A: Studies have highlighted concerns regarding the potential environmental impacts of Octisalate, particularly its presence in aquatic ecosystems. [, , , , ] Research suggests that Octisalate can accumulate in aquatic organisms and may pose risks to coral reefs. [, , ]

A: Yes, research has confirmed that Octisalate is systemically absorbed following topical application. [, , ] Studies have detected Octisalate in human plasma after sunscreen application, indicating its ability to penetrate the skin barrier.

A: Research using LC/HRMS/MS analysis has demonstrated that Octisalate undergoes oxidative metabolism in the liver, forming various metabolites, including glutathione adducts. [] Understanding the metabolic pathways of Octisalate is crucial for evaluating its potential for bioaccumulation and toxicity.

A: While many studies focus on Octisalate's absorption and potential endocrine effects, its efficacy in preventing UV-induced skin damage is well-established through its widespread use in sunscreen products and its regulatory approval as a UV filter. [, ]

A: There are several alternatives to Octisalate, including both chemical and mineral UV filters. [, , ] Some commonly used alternatives include:

ANone: Various research tools and resources contribute to a comprehensive understanding of UV filters:

- Analytical Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) [] or Tandem Mass Spectrometry (MS/MS) [] are essential for separating, identifying, and quantifying Octisalate and its metabolites in various matrices.

- In vitro Models: Cell-based assays and skin models help assess the penetration, permeation, and potential toxicological effects of Octisalate. [, ]

- In vivo Models: Animal models can be used (ethically and when justified) to investigate the systemic absorption, distribution, metabolism, and potential toxicity of Octisalate following topical application. [, ]

- Computational Tools: Computational chemistry methods like DFT aid in predicting the properties of novel UV filter candidates and understanding the structure-activity relationships of existing ones. []

A: Initial research on Octisalate primarily focused on its effectiveness as a UVB filter in sunscreen products. [] Over time, research has expanded to investigate its potential environmental impact, systemic absorption, and potential for endocrine disruption. [, , , , ] This evolution reflects growing concerns about the broader safety and sustainability of sunscreen ingredients.

ANone: Research on Octisalate benefits from collaborations across various disciplines, including:

- Dermatology and Toxicology: To evaluate the safety and efficacy of Octisalate in sunscreen products. [, ]

- Chemistry and Pharmacology: To synthesize and characterize novel UV filters and understand their physicochemical properties, absorption, metabolism, and potential for interactions. [, ]

- Environmental Science and Toxicology: To assess the fate and effects of Octisalate in the environment and its potential impact on aquatic ecosystems. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

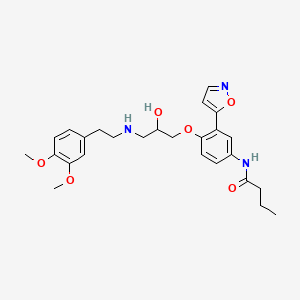

![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)